(1S,2S)-2-((Pyridin-4-ylmethyl)amino)cyclohexan-1-ol
Description
(1S,2S)-2-((Pyridin-4-ylmethyl)amino)cyclohexan-1-ol is a chiral cyclohexanol derivative featuring a pyridin-4-ylmethylamino substituent at the C2 position. Its stereochemistry and functional groups make it a candidate for applications in asymmetric catalysis, medicinal chemistry, or as a ligand in metal coordination.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(1S,2S)-2-(pyridin-4-ylmethylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C12H18N2O/c15-12-4-2-1-3-11(12)14-9-10-5-7-13-8-6-10/h5-8,11-12,14-15H,1-4,9H2/t11-,12-/m0/s1 |
InChI Key |
QZSFEUHMFOXVLZ-RYUDHWBXSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NCC2=CC=NC=C2)O |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=NC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-((Pyridin-4-ylmethyl)amino)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and pyridin-4-ylmethylamine.
Reductive Amination: Cyclohexanone undergoes reductive amination with pyridin-4-ylmethylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a metal catalyst.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (1S,2S) enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented, including the use of continuous flow reactors and automated chiral resolution systems.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-((Pyridin-4-ylmethyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclohexane derivative.
Substitution: The amino group can participate in substitution reactions, such as alkylation or acylation, to form new derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a metal catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a cyclohexane derivative.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
(1S,2S)-2-((Pyridin-4-ylmethyl)amino)cyclohexan-1-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2S)-2-((Pyridin-4-ylmethyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-4-ylmethylamino group may facilitate binding to these targets, while the cyclohexanol moiety may influence the compound’s overall conformation and activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs and their distinguishing features:
Stereochemical Influence
- (1S,2S) Configuration: The stereochemistry of the target compound is critical for its interactions in chiral environments. For example, tramadol’s (1R,2R) isomer exhibits analgesic activity, while other stereoisomers are inactive . Similarly, (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol achieves high enantioselectivity in catalytic applications due to its rigid trans-1,2-cyclohexanol backbone .
- Racemic Mixtures : Compounds like rac-(1R,2S)-2-(2-Bromophenyl)cyclohexan-1-ol are often less effective in enantioselective processes, highlighting the importance of stereopurity in functional applications.
Substituent Effects
- Aromatic vs. In contrast, morpholino substituents () enhance hydrogen-bonding capacity.
- Electron-Withdrawing Groups: Bromophenyl-substituted analogs () exhibit increased electrophilicity, useful in cross-coupling reactions, whereas dimethylamino groups () act as electron donors, stabilizing transition states in catalysis.
Biological Activity
(1S,2S)-2-((Pyridin-4-ylmethyl)amino)cyclohexan-1-ol is a chiral compound featuring a cyclohexane ring with a hydroxyl group and a pyridin-4-ylmethylamino substituent. Its molecular formula is C₁₂H₁₈N₂O, and it has a molecular weight of 206.28 g/mol. The compound's unique stereochemistry and functional groups suggest significant potential for biological activity, particularly in medicinal chemistry and pharmacology.
Research indicates that (1S,2S)-2-((Pyridin-4-ylmethyl)amino)cyclohexan-1-ol interacts with various biological targets, potentially modulating pathways relevant to neurological disorders. The pyridin-4-ylmethylamino group may facilitate binding to specific receptors or enzymes, influencing their activity and contributing to the compound's pharmacological profile.
Biological Activity Overview
The biological activity of (1S,2S)-2-((Pyridin-4-ylmethyl)amino)cyclohexan-1-ol has been explored in several studies, highlighting its potential therapeutic applications:
- Neurological Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, possibly through the modulation of neurotransmitter systems or inhibition of neuroinflammatory processes.
- Enzyme Interaction : The compound is being investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions related to metabolic syndrome .
- Pharmacological Studies : Ongoing research aims to elucidate the precise mechanisms by which (1S,2S)-2-((Pyridin-4-ylmethyl)amino)cyclohexan-1-ol exerts its effects on cellular signaling pathways and gene expression.
Comparative Analysis
To better understand the unique properties of (1S,2S)-2-((Pyridin-4-ylmethyl)amino)cyclohexan-1-ol, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Pyridinyl derivatives | Contain pyridine rings | Varying functional groups affect binding affinity |
| Cyclohexanol derivatives | Hydroxyl group on cyclohexane | Different substituents influence biological activity |
| 4-Aminopyridine | Amino group on pyridine | Known for neuroprotective effects |
| 3-Hydroxy-N-(pyridinylmethyl)propanamide | Hydroxyl and amide groups | Different mechanism of action |
The distinct stereochemistry and combination of functional groups in (1S,2S)-2-((Pyridin-4-ylmethyl)amino)cyclohexan-1-ol contribute to its unique biological profile compared to these similar compounds.
Case Studies
Several case studies have been conducted to assess the biological activity of this compound:
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective potential of (1S,2S)-2-((Pyridin-4-ylmethyl)amino)cyclohexan-1-ol, researchers observed that the compound significantly reduced oxidative stress markers in neuronal cell cultures. This suggests a potential application in treating neurodegenerative diseases.
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of acetyl-CoA carboxylase by (1S,2S)-2-((Pyridin-4-ylmethyl)amino)cyclohexan-1-ol. The results demonstrated that the compound effectively reduced fatty acid synthesis in vitro, indicating its possible role in metabolic regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
